molecular formula C9H15NO3 B1322027 (S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate CAS No. 275388-05-1

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate

Cat. No. B1322027
M. Wt: 185.22 g/mol
InChI Key: LFPILXPLMVYREQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate” is a unique chemical compound with diverse applications in scientific research. It has the CAS Number: 275388-05-1 and a molecular weight of 185.22 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (1S)-1- (hydroxymethyl)-2-propynylcarbamate . The InChI code is 1S/C9H15NO3/c1-5-7 (6-11)10-8 (12)13-9 (2,3)4/h1,7,11H,6H2,2-4H3, (H,10,12)/t7-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 185.22 .

Scientific Research Applications

Synthesis and Application in Natural Products

  • Synthesis from L-Serine

    (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine with an overall yield of 41% through a seven-step process (Tang et al., 2014).

  • Application in Cytotoxic Activity

    This compound is key in the synthesis of jaspine B, isolated from various sponges, and has demonstrated cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

Photocatalysis and Organic Synthesis

  • Photoredox-Catalyzed Amination: A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been reported. This establishes a cascade pathway for assembling a range of 3-aminochromones under mild conditions, broadening the applications in photocatalyzed protocols (Wang et al., 2022).

Crystallography and Molecular Structure

  • Crystal Structures Involving Hydrogen and Halogen Bonds

    Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, similar in structure to tert-butyl carbamates, form bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the carbonyl group in their crystal structures (Baillargeon et al., 2017).

  • Interplay of Strong and Weak Hydrogen Bonds

    Two carbamate derivatives, including tert-butyl variants, were structurally characterized, showing an interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architecture (Das et al., 2016).

Miscellaneous Applications

  • Synthesis of β-Secretase Inhibitors

    Enantioselective syntheses of tert-butyl carbamates were used in the production of potent β-secretase inhibitors, crucial for novel protease inhibitors (Ghosh et al., 2017).

  • Preparation in Organic Syntheses

    Tert-butyl carbamates, including variants of the queried compound, have been prepared for use as building blocks in various organic syntheses, highlighting their versatility in this field (Guinchard et al., 2005).

Safety And Hazards

The compound carries an exclamation mark pictogram, with the signal word "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P264, P270, P301+P312, and P330 . The MSDS for this compound can be found online .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPILXPLMVYREQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620972
Record name tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl (1-hydroxybut-3-YN-2-YL)carbamate

CAS RN

275388-05-1
Record name tert-Butyl [(2S)-1-hydroxybut-3-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.